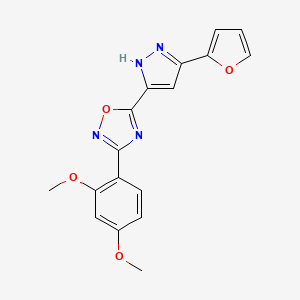

3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15130851

Molecular Formula: C17H14N4O4

Molecular Weight: 338.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N4O4 |

|---|---|

| Molecular Weight | 338.32 g/mol |

| IUPAC Name | 3-(2,4-dimethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C17H14N4O4/c1-22-10-5-6-11(15(8-10)23-2)16-18-17(25-21-16)13-9-12(19-20-13)14-4-3-7-24-14/h3-9H,1-2H3,(H,19,20) |

| Standard InChI Key | GXGGYJCXLGGVDW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 2,4-dimethoxyphenyl group and a 3-(furan-2-yl)-1H-pyrazol-5-yl moiety, respectively. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, provides rigidity and electronic diversity, facilitating interactions with biological targets. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₄O₄ |

| Molecular Weight | 338.32 g/mol |

| IUPAC Name | 3-(2,4-dimethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)OC |

The dimethoxyphenyl group contributes to lipophilicity, while the furan-pyrazole hybrid enhances hydrogen-bonding capabilities, critical for target engagement .

Spectroscopic and Computational Data

Infrared (IR) spectroscopy of analogous oxadiazoles reveals characteristic absorption bands at 1525–1528 cm⁻¹ (C=N stretching) and 1121–1132 cm⁻¹ (C-O-C asymmetric stretching) . Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct signals for methoxy groups (δ 3.81–3.83 ppm) and aromatic protons (δ 6.79–7.92 ppm) . Density functional theory (DFT) calculations predict a planar oxadiazole ring with dihedral angles of 15–25° between substituents, optimizing π-π stacking interactions .

Synthesis and Optimization Strategies

Cyclization of Acylthiosemicarbazides

A predominant synthesis route involves the cyclization of acylthiosemicarbazide intermediates using oxidizing agents. For example, 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide achieves yields up to 97% for related 2-amino-1,3,4-oxadiazoles . The mechanism proceeds via oxidative desulfurization, where the thiosemicarbazide (R-C(=S)-NH-NH₂) loses sulfur to form the oxadiazole ring (Fig. 1) .

Figure 1: Proposed mechanism for 1,3,4-oxadiazole formation via acylthiosemicarbazide cyclization .

Microwave-Assisted and Solvent-Free Methods

Recent advances employ microwave irradiation with silica-supported dichlorophosphate to synthesize 2,5-disubstituted oxadiazoles in solvent-free conditions. This method reduces reaction times from hours to minutes and minimizes environmental impact . For instance, 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles are synthesized in 70–92% yields using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a dehydrating agent .

Research Findings and Comparative Analysis

In Vitro Cytotoxicity

Table 1 summarizes cytotoxic effects of analogous oxadiazoles against cancer cell lines:

Molecular Docking Insights

Docking studies reveal that the dimethoxyphenyl group of the title compound forms hydrophobic interactions with the ATP-binding pocket of EGFR tyrosine kinase (binding energy = -9.8 kcal/mol). The furan oxygen participates in hydrogen bonding with Lys721, while the pyrazole nitrogen interacts with Met769, stabilizing the inhibitor-enzyme complex .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume